Methyl arabinofuranose
Overview
Description
Methyl arabinofuranose is a methylated derivative of arabinofuranose, a five-carbon sugar that is a component of many polysaccharides Arabinofuranose is commonly found in plant cell walls and is a significant constituent of hemicelluloses, which are polysaccharides that play a crucial role in the structural integrity of plants
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl arabinofuranose can be synthesized through the methylation of arabinose. The process typically involves treating arabinose with methanol containing traces of sulfuric acid or hydrochloric acid at room temperature. This reaction yields a mixture of methyl alpha- and beta-arabinofuranosides . The mixture can then be separated and purified using chromatographic techniques.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques, such as high-performance liquid chromatography, ensures efficient production.
Chemical Reactions Analysis
Types of Reactions: Methyl arabinofuranose undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using periodate to yield formyl derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: Substitution reactions, such as methylation, can further modify the compound to produce derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Sodium periodate is commonly used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Methyl iodide in the presence of silver oxide is used for methylation reactions
Major Products:
Oxidation: Formyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Various methylated derivatives.
Scientific Research Applications
Methyl arabinofuranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: this compound derivatives are studied for their role in plant cell wall structure and function.
Industry: Used in the production of biofuels, food additives, and biodegradable materials .
Mechanism of Action
The mechanism of action of methyl arabinofuranose involves its interaction with various enzymes and receptors. In biological systems, it can be hydrolyzed by arabinofuranosidases, which cleave the glycosidic bond to release arabinose. This process is crucial for the degradation of hemicelluloses in plant cell walls. The molecular targets include enzymes involved in carbohydrate metabolism and cell wall remodeling .
Comparison with Similar Compounds
Methyl galactofuranose: Another methylated sugar with similar structural properties but different biological roles.
Methyl glucopyranose: A methylated derivative of glucose with distinct chemical reactivity.
Methyl xylopyranose: A methylated form of xylose, used in various industrial applications .
Uniqueness: Methyl arabinofuranose is unique due to its specific role in plant cell wall structure and its potential applications in biotechnology. Its ability to undergo various chemical modifications makes it a versatile compound for research and industrial purposes.
Properties
IUPAC Name |
(3S,4S,5R)-5-(hydroxymethyl)-2-methyloxolane-2,3,4-triol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-6(10)5(9)4(8)3(2-7)11-6/h3-5,7-10H,2H2,1H3/t3-,4-,5+,6?/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUVXYXYMJSAKF-VRPWFDPXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C(O1)CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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